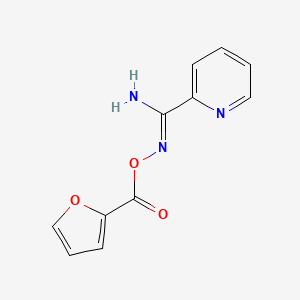
6-isobutoxy-2-methylene-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-isobutoxy-2-methylene-2,3,4,9-tetrahydro-1H-carbazol-1-one, also known as IBT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. IBT has a unique chemical structure that makes it a promising candidate for research in drug development, material science, and catalysis.
Mechanism of Action
The mechanism of action of 6-isobutoxy-2-methylene-2,3,4,9-tetrahydro-1H-carbazol-1-one is not fully understood, but it is believed to interact with the serotonin and dopamine receptors in the brain. This interaction may lead to the modulation of neurotransmitter levels, resulting in its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
6-isobutoxy-2-methylene-2,3,4,9-tetrahydro-1H-carbazol-1-one has been shown to have minimal toxicity and side effects in animal studies. It has been observed to have a sedative effect at higher doses, but at lower doses, it has been shown to improve cognitive function and memory retention.
Advantages and Limitations for Lab Experiments
One of the advantages of 6-isobutoxy-2-methylene-2,3,4,9-tetrahydro-1H-carbazol-1-one is its unique chemical structure, which makes it a versatile compound for research in various fields. However, one limitation is its limited solubility in water, which may affect its efficacy in certain applications.
Future Directions
1. Further research into the mechanism of action of 6-isobutoxy-2-methylene-2,3,4,9-tetrahydro-1H-carbazol-1-one and its potential as a drug candidate for the treatment of anxiety and depression.
2. Investigation into the use of 6-isobutoxy-2-methylene-2,3,4,9-tetrahydro-1H-carbazol-1-one as a catalyst in organic synthesis reactions.
3. Development of new methods for the synthesis of 6-isobutoxy-2-methylene-2,3,4,9-tetrahydro-1H-carbazol-1-one with improved efficiency and yield.
4. Exploration of the potential applications of 6-isobutoxy-2-methylene-2,3,4,9-tetrahydro-1H-carbazol-1-one in material science, such as in the development of new polymers and coatings.
5. Investigation into the potential use of 6-isobutoxy-2-methylene-2,3,4,9-tetrahydro-1H-carbazol-1-one in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
6. Study of the pharmacokinetics and pharmacodynamics of 6-isobutoxy-2-methylene-2,3,4,9-tetrahydro-1H-carbazol-1-one to determine its optimal dosage and administration route for therapeutic use.
Synthesis Methods
The synthesis of 6-isobutoxy-2-methylene-2,3,4,9-tetrahydro-1H-carbazol-1-one involves the reaction of isobutyraldehyde with 2-aminoacetophenone in the presence of a catalyst. The resulting product is then treated with methylene chloride and triethylamine to obtain 6-isobutoxy-2-methylene-2,3,4,9-tetrahydro-1H-carbazol-1-one in high yield. This method has been optimized to produce 6-isobutoxy-2-methylene-2,3,4,9-tetrahydro-1H-carbazol-1-one with high purity and efficiency.
Scientific Research Applications
6-isobutoxy-2-methylene-2,3,4,9-tetrahydro-1H-carbazol-1-one has been studied for its potential as a drug candidate due to its ability to interact with certain receptors in the brain. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for further research in the treatment of anxiety and depression.
properties
IUPAC Name |
2-methylidene-6-(2-methylpropoxy)-4,9-dihydro-3H-carbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-10(2)9-20-12-5-7-15-14(8-12)13-6-4-11(3)17(19)16(13)18-15/h5,7-8,10,18H,3-4,6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJPRXUXVGPEJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC2=C(C=C1)NC3=C2CCC(=C)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646624 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3,5-dichloro-2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5774216.png)



![N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5774249.png)

![N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5774251.png)
![N-[2-(dimethylamino)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5774254.png)

![ethyl 2-[(cyclobutylcarbonyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5774271.png)

![4-[(4-methyl-3-nitrophenoxy)methyl]-2,1,3-benzothiadiazole](/img/structure/B5774289.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5774294.png)
![N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5774322.png)